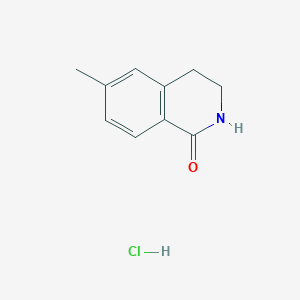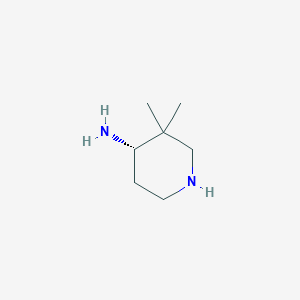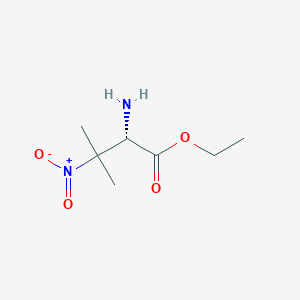
(S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a nitro group, and an ester functional group, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and nitromethane.
Formation of Intermediate: The reaction between ethyl acetoacetate and nitromethane in the presence of a base such as sodium ethoxide forms an intermediate compound.
Amination: The intermediate is then subjected to amination using an appropriate amine source under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Major Products Formed
Reduction: Ethyl 2-amino-3-methylbutanoate
Substitution: 2-amino-3-methyl-3-nitrobutanoic acid
Oxidation: Ethyl 2-nitroso-3-methyl-3-nitrobutanoate
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand the biological activity of related compounds.
Industrial Applications: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 2-amino-3-methyl-3-nitrobutanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and nitro groups allows it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-3-methylbutanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-amino-3-methyl-3-nitrobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Amino-3-methyl-3-nitrobutanoic acid: The carboxylic acid analog of the compound.
Eigenschaften
Molekularformel |
C7H14N2O4 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-3-methyl-3-nitrobutanoate |
InChI |
InChI=1S/C7H14N2O4/c1-4-13-6(10)5(8)7(2,3)9(11)12/h5H,4,8H2,1-3H3/t5-/m1/s1 |
InChI-Schlüssel |
VRVIJVZNTASOJI-RXMQYKEDSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C(C)(C)[N+](=O)[O-])N |
Kanonische SMILES |
CCOC(=O)C(C(C)(C)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)
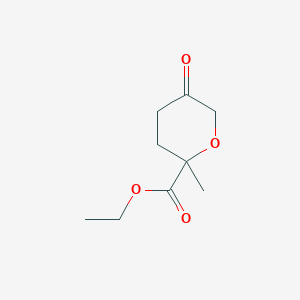
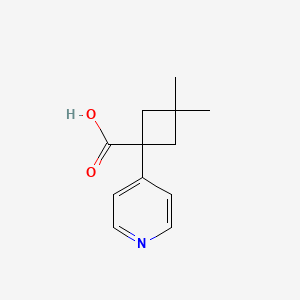
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)
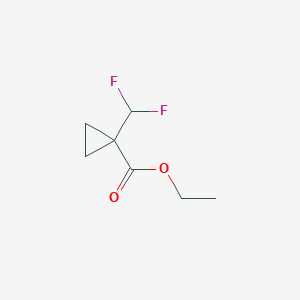
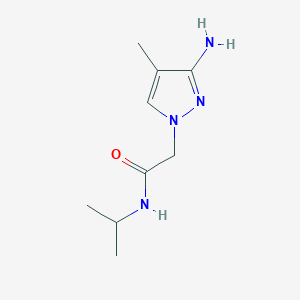
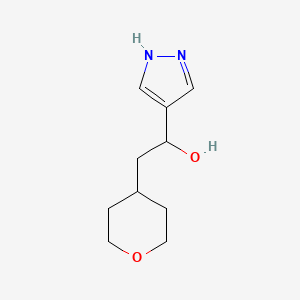
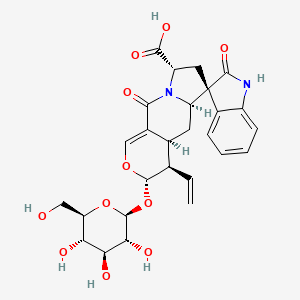
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B15238742.png)
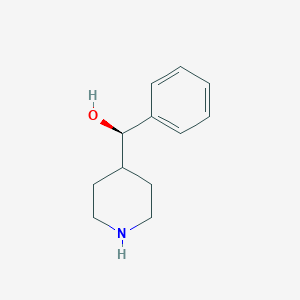
![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238751.png)
